![molecular formula C20H23N5OS B4292122 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4292122.png)
2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide
Overview
Description
2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide, also known as MTTSA, is a compound that has gained significant attention in scientific research due to its potential uses in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of endothelial function. 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide is that it is relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the use of 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide in scientific research. One direction is to further investigate its potential uses in cancer treatment, particularly in combination with other cancer therapies. Another direction is to explore its potential uses in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, future research could focus on optimizing the synthesis method of 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide to improve its efficacy and reduce its limitations.
Scientific Research Applications
2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide has been found to have potential uses in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer treatment, 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation can be reduced by 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. 2-[(1-mesityl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
properties
IUPAC Name |
N-(2-phenylethyl)-2-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-11-15(2)19(16(3)12-14)25-20(22-23-24-25)27-13-18(26)21-10-9-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEJYSUZYDUGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC(=O)NCCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-{[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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